5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This compound features a triazole ring, an amino group, and a chlorobenzyl substituent, contributing to its potential applications in pharmaceuticals and biochemistry. The compound's IUPAC name indicates its complex structure, which includes both aromatic and aliphatic components.
5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide falls under the category of heterocyclic compounds due to the presence of a triazole ring. It is also classified as an amide due to the carboxamide functional group attached to the triazole.
The synthesis of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
In industrial settings, the synthesis may be optimized for yield and purity by employing catalysts and controlled reaction conditions. Purification techniques such as crystallization or chromatography are often utilized to achieve the desired product quality .
The molecular structure of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide features a triazole ring with an amino group at position 5 and a chlorobenzyl substituent at position 1. The carboxamide group is located at position 4 of the triazole ring.
5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include alkyl halides for substitution and various oxidizing agents for oxidation processes. The specific conditions (temperature, solvent) can significantly influence reaction outcomes .
The mechanism of action for 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide largely depends on its biological applications. It is hypothesized that this compound may interact with specific enzymes or receptors to modulate their activity. The presence of the triazole ring allows for binding to metal ions, which could play a role in its pharmacological effects .
5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is characterized by:
The compound exhibits properties typical of amides and triazoles:
5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several potential scientific applications:
This compound's unique structural features make it a candidate for further research into novel therapeutic agents .
Phenotypic screening represents a critical frontline approach for identifying novel chemotypes against complex parasitic diseases like Chagas’ disease. The discovery pathway for 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide originated from a high-content phenotypic screen targeting Trypanosoma cruzi—the protozoan parasite responsible for Chagas’ disease. This strategy employed intracellular amastigotes of the Silvio X10/7 clone A1 strain proliferating within VERO host cells (kidney epithelial cells from African green monkeys). A diverse chemical library of 15,659 lead-like compounds was initially screened at a single concentration (15 µM) over a 72-hour incubation period [1] [8].
The screening cascade incorporated sophisticated detection methodologies:
This unbiased approach successfully identified 495 initial hits (3.2% hit rate), which were manually clustered into 12 distinct chemical series based on core scaffold similarity. The 5-amino-1,2,3-triazole-4-carboxamide (ATC) series emerged as a prioritized scaffold due to its combination of potency, selectivity, and novelty [1] [3].
Table 1: Phenotypic Screening Cascade for ATC Series Identification
Screening Stage | Key Parameters | Progression Criteria |
---|---|---|
Primary Single-Concentration | 15 µM, 72h in infected VERO cells | >80% parasite inhibition, <30% host cell inhibition |
Dose-Response Confirmation | 10-point EC₅₀ (0.0025–50 µM) | pEC₅₀ > 6 (EC₅₀ < 1 µM) |
Mammalian Cell Cytotoxicity | Parallel assays in VERO and HepG2 cells | Selectivity index >100-fold |
Hit Clustering & Triaging | Scaffold analysis, literature precedent assessment | Novelty, favorable physicochemical properties |
The initial hit within the ATC series—designated Compound 3 (5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide)—displayed moderate anti-T. cruzi potency (pEC₅₀ >6) but possessed compelling drug discovery starting points: high ligand efficiency (LE = 0.35), favorable lipophilic ligand efficiency (LLE = pEC₅₀ - cLogD = 5.4), and excellent selectivity (>100-fold over mammalian cells) [1] [3]. Crucially, scaffold exploration via "scaffold hopping" proved detrimental; modifications to the core triazole ring (e.g., conversion to imidazole or pyrazole) or deletion/replacement of the 5-amino group abolished activity, indicating stringent structural requirements for bioactivity [1].
Synthetic chemistry played a pivotal role in rapid analog generation. Two efficient routes enabled diversification:
Metabolic instability emerged as a critical limitation of the initial hit. Incubation with mouse liver microsomes revealed rapid oxidative metabolism of the benzyl-thiomethyl moiety in Compound 3 (Cli = 6.4 mL min⁻¹ g⁻¹), primarily forming inactive sulfoxide metabolites. Strategic replacement of the metabolically labile para-thiomethyl group with halogens—particularly chlorine—proved transformative:
Table 2: Impact of Benzyl Substituent Modifications on ATC Compound Properties
Compound | R (para-position) | pEC₅₀ (T. cruzi) | Microsomal CLᵢ (mL min⁻¹ g⁻¹) | Aqueous Solubility (μg/mL) |
---|---|---|---|---|
3 | SCH₃ | >6.0 | 6.4 | <10 |
10 | H | ~5.4 | 5.1 | 45 |
11 | iPr | 7.4 | 3.8 | 18 |
12 | cPr | 7.1 | 1.5 | 62 |
4-Cl Derivative | Cl | 7.0 | 0.9 | 89 |
The 4-chlorobenzyl analog (5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide) exemplified successful optimization: it maintained potent anti-parasitic activity (pEC₅₀ = 7.0), drastically improved metabolic stability (Cli = 0.9 mL min⁻¹ g⁻¹), and enhanced kinetic aqueous solubility (89 µg/mL at pH 7.4). This profile stemmed from the chlorine atom’s optimal combination of hydrophobicity, electronic effects blocking benzylic oxidation, and reduced molecular weight compared to bulkier substituents like tert-butyl [1] [4]. Structure-Activity Relationship (SAR) analysis confirmed the para-chloro benzyl group optimally balanced potency and developability within this chemotype.
Advancement of the ATC series, including the 4-chlorobenzyl derivative, adhered to stringent multiparameter optimization criteria aligned with the Drugs for Neglected Diseases initiative (DNDi) target product profile for novel Chagas therapeutics. Key prioritization metrics included:
Table 3: Hit-to-Lead Progression Funnel for the ATC Series
Parameter | Hit (Compound 3) | Optimized Lead (4-Cl Derivative) | DNDi Target |
---|---|---|---|
Potency (pEC₅₀) | >6.0 | 7.0 | >6.5 (EC₅₀ < 316 nM) |
Ligand Efficiency (LE) | 0.35 | 0.33 | >0.25 |
Lipophilic LE (LLE) | 5.4 | 6.1 | >5 |
Microsomal CLᵢ (Mouse) | 6.4 mL min⁻¹ g⁻¹ | 0.9 mL min⁻¹ g⁻¹ | <5 mL min⁻¹ g⁻¹ |
Solubility (pH 7.4) | <10 µg/mL | 89 µg/mL | >50 µg/mL |
Selectivity (VERO) | >100-fold | >100-fold | >100-fold |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7